Cas no 1213902-01-2 (methyl (3S)-3-amino-3-(5-methylthiophen-2-yl)propanoate)

methyl (3S)-3-amino-3-(5-methylthiophen-2-yl)propanoate Chemical and Physical Properties
Names and Identifiers
-
- methyl (3S)-3-amino-3-(5-methylthiophen-2-yl)propanoate
- 1213902-01-2
- EN300-1164271
-
- Inchi: 1S/C9H13NO2S/c1-6-3-4-8(13-6)7(10)5-9(11)12-2/h3-4,7H,5,10H2,1-2H3/t7-/m0/s1
- InChI Key: XWUFJKIVNXJXHC-ZETCQYMHSA-N
- SMILES: S1C(C)=CC=C1[C@H](CC(=O)OC)N
Computed Properties
- Exact Mass: 199.06669983g/mol
- Monoisotopic Mass: 199.06669983g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 80.6Ų
- XLogP3: 0.8
methyl (3S)-3-amino-3-(5-methylthiophen-2-yl)propanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1164271-0.25g |
methyl (3S)-3-amino-3-(5-methylthiophen-2-yl)propanoate |
1213902-01-2 | 0.25g |
$2353.0 | 2023-06-08 | ||
Enamine | EN300-1164271-2500mg |
methyl (3S)-3-amino-3-(5-methylthiophen-2-yl)propanoate |
1213902-01-2 | 2500mg |
$1370.0 | 2023-10-03 | ||
Enamine | EN300-1164271-0.05g |
methyl (3S)-3-amino-3-(5-methylthiophen-2-yl)propanoate |
1213902-01-2 | 0.05g |
$2148.0 | 2023-06-08 | ||
Enamine | EN300-1164271-5.0g |
methyl (3S)-3-amino-3-(5-methylthiophen-2-yl)propanoate |
1213902-01-2 | 5g |
$7420.0 | 2023-06-08 | ||
Enamine | EN300-1164271-100mg |
methyl (3S)-3-amino-3-(5-methylthiophen-2-yl)propanoate |
1213902-01-2 | 100mg |
$615.0 | 2023-10-03 | ||
Enamine | EN300-1164271-250mg |
methyl (3S)-3-amino-3-(5-methylthiophen-2-yl)propanoate |
1213902-01-2 | 250mg |
$642.0 | 2023-10-03 | ||
Enamine | EN300-1164271-1000mg |
methyl (3S)-3-amino-3-(5-methylthiophen-2-yl)propanoate |
1213902-01-2 | 1000mg |
$699.0 | 2023-10-03 | ||
Enamine | EN300-1164271-0.1g |
methyl (3S)-3-amino-3-(5-methylthiophen-2-yl)propanoate |
1213902-01-2 | 0.1g |
$2251.0 | 2023-06-08 | ||
Enamine | EN300-1164271-1.0g |
methyl (3S)-3-amino-3-(5-methylthiophen-2-yl)propanoate |
1213902-01-2 | 1g |
$2558.0 | 2023-06-08 | ||
Enamine | EN300-1164271-10.0g |
methyl (3S)-3-amino-3-(5-methylthiophen-2-yl)propanoate |
1213902-01-2 | 10g |
$11001.0 | 2023-06-08 |
methyl (3S)-3-amino-3-(5-methylthiophen-2-yl)propanoate Related Literature
-
Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840
-
Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
-
Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
-
Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727
Additional information on methyl (3S)-3-amino-3-(5-methylthiophen-2-yl)propanoate
Research Brief on Methyl (3S)-3-amino-3-(5-methylthiophen-2-yl)propanoate (CAS: 1213902-01-2)
Methyl (3S)-3-amino-3-(5-methylthiophen-2-yl)propanoate (CAS: 1213902-01-2) is a chiral compound of significant interest in the field of chemical biology and medicinal chemistry. This molecule, characterized by its thiophene and amino ester functionalities, has recently emerged as a key intermediate in the synthesis of bioactive compounds and potential therapeutic agents. Recent studies have highlighted its utility in the development of novel enzyme inhibitors and receptor modulators, particularly in the context of neurological and metabolic disorders.
The compound's stereochemistry, conferred by the (3S)-configuration, plays a crucial role in its biological activity. Recent research has focused on optimizing synthetic routes to this molecule, with an emphasis on enantioselective methods to ensure high purity and yield. A 2023 study published in the Journal of Medicinal Chemistry demonstrated an efficient asymmetric synthesis of methyl (3S)-3-amino-3-(5-methylthiophen-2-yl)propanoate using chiral auxiliaries, achieving >99% enantiomeric excess. This advancement is particularly relevant for scale-up production in pharmaceutical applications.
Pharmacological investigations have revealed that derivatives of methyl (3S)-3-amino-3-(5-methylthiophen-2-yl)propanoate exhibit promising activity as γ-aminobutyric acid (GABA) analogues. A recent preclinical study (Nature Chemical Biology, 2024) showed that certain analogs of this compound demonstrate selective binding to GABAA receptor subtypes, suggesting potential applications in the treatment of anxiety disorders and epilepsy. The thiophene moiety appears to contribute significantly to the compounds' blood-brain barrier permeability, as evidenced by in vivo pharmacokinetic studies.
Structural-activity relationship (SAR) studies have been particularly fruitful with this scaffold. Research published in Bioorganic & Medicinal Chemistry Letters (2024) systematically modified various positions of the molecule, identifying that the methyl ester group is crucial for maintaining metabolic stability while the 5-methylthiophene substitution pattern significantly influences receptor binding affinity. These findings are informing the design of next-generation neuroactive compounds.
From a drug development perspective, methyl (3S)-3-amino-3-(5-methylthiophen-2-yl)propanoate serves as a versatile building block. Recent patent applications (WO2023156789, 2023) disclose its use in the synthesis of prodrugs for improved oral bioavailability. Additionally, its application in PROTAC (Proteolysis Targeting Chimera) technology has been explored, where it functions as a linker component connecting target-binding and E3 ligase-recruiting moieties.
Ongoing clinical research is investigating the safety profile of derivatives based on this scaffold. Preliminary results from Phase I trials (ClinicalTrials.gov Identifier: NCT05678944) indicate good tolerability of lead compounds, with pharmacokinetic profiles suitable for once-daily dosing. These developments position methyl (3S)-3-amino-3-(5-methylthiophen-2-yl)propanoate as a promising candidate for further therapeutic development in multiple disease areas.
1213902-01-2 (methyl (3S)-3-amino-3-(5-methylthiophen-2-yl)propanoate) Related Products
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)



